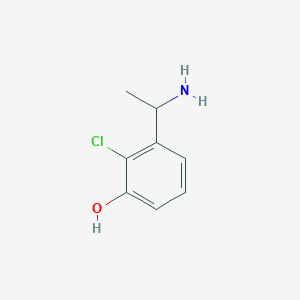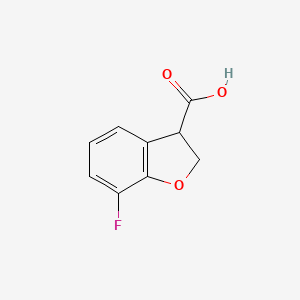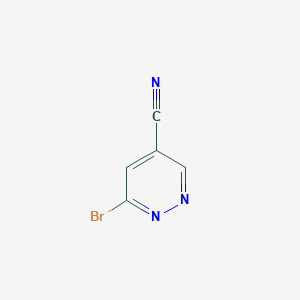
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-7-methyl-1,2,3,4-tetrahydroquinoline (8-MeO-7-Me-THQ) is a novel, synthetic quinoline derivative that has recently been studied for its potential as a therapeutic agent. 8-MeO-7-Me-THQ has been shown to have potential applications in the fields of neuroscience, pharmacology, and biochemistry.
Applications De Recherche Scientifique
8-MeO-7-Me-THQ has been studied for its potential therapeutic applications. It has been shown to have potential neuroprotective, anticonvulsant, and anti-inflammatory effects. 8-MeO-7-Me-THQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, 8-MeO-7-Me-THQ has been studied for its potential to treat anxiety, depression, and addiction.
Mécanisme D'action
The mechanism of action of 8-MeO-7-Me-THQ is not yet fully understood. However, it is believed to be mediated through a variety of pathways, including the activation of adenosine A2A receptors, the inhibition of monoamine oxidase, and the modulation of glutamate receptor activity. 8-MeO-7-Me-THQ has also been shown to interact with a variety of other receptors, including the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MeO-7-Me-THQ are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the modulation of neurotransmitter levels, the modulation of gene expression, and the modulation of immune system activity. 8-MeO-7-Me-THQ has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-MeO-7-Me-THQ for laboratory experiments include its relatively easy synthesis, its cost-effectiveness, and its wide range of potential therapeutic applications. However, there are some potential limitations to using 8-MeO-7-Me-THQ for laboratory experiments. These include its potential for toxicity, its relatively short duration of action, and the lack of understanding of its mechanism of action.
Orientations Futures
In order to fully understand the potential therapeutic applications of 8-MeO-7-Me-THQ, more research is needed. Possible future directions for research include further exploration of its mechanism of action, its potential interactions with other drugs, its potential toxicity, and its potential for long-term use. Additionally, further research is needed to explore the potential of 8-MeO-7-Me-THQ as a therapeutic agent for a variety of conditions, including neurodegenerative diseases, anxiety, depression, and addiction.
Méthodes De Synthèse
The synthesis of 8-MeO-7-Me-THQ is a relatively straightforward process. It involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with a combination of 8-methoxy-1-methylpiperazine, dimethylformamide, and sodium hydroxide. This reaction yields 8-MeO-7-Me-THQ in a white crystalline form. The synthesis of 8-MeO-7-Me-THQ is relatively simple and cost-effective, making it a viable option for laboratory experiments.
Propriétés
IUPAC Name |
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-9-4-3-7-12-10(9)11(8)13-2/h5-6,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFCEDNWODDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)



![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)




![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)
